2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one
Description
2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one is an oxazolidinone derivative characterized by a 2-bromophenylmethyl group at position 2, a chlorine atom at position 5, and dimethyl substituents at positions 4 and 4 of the oxazolidinone ring. Its molecular formula is C₁₂H₁₃BrClNO₂, with a molecular weight of 318.6 g/mol.
The compound’s lipophilicity, influenced by the bromine atom, may enhance soil adsorption compared to chlorinated analogs .
Properties
CAS No. |
81778-65-6 |
|---|---|
Molecular Formula |
C12H13BrClNO2 |
Molecular Weight |
318.59 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13BrClNO2/c1-12(2)10(14)17-15(11(12)16)7-8-5-3-4-6-9(8)13/h3-6,10H,7H2,1-2H3 |
InChI Key |
VUGAGFDYOGGZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ON(C1=O)CC2=CC=CC=C2Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromobenzyl chloride with 5-chloro-4,4-dimethylisoxazolidin-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one aldehyde or carboxylic acid.
Reduction: Formation of 2-(benzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one.
Substitution: Formation of 2-(2-substituted benzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one derivatives.
Scientific Research Applications
2-(2-Bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzyl)-5-chloro-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and isoxazolidinone groups contribute to the compound’s stability and reactivity, enhancing its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one and related oxazolidinone derivatives:
*Molecular weights for Bixlozone and DCPMI are estimated based on structural similarity.
Key Findings from Comparative Analysis:
Structural Impact on Activity: Halogen Type: Bromine in the target compound increases lipophilicity (logP ~3.2 vs. Chlorinated analogs (e.g., clomazone) exhibit moderate soil mobility, favoring pre-emergence applications . Substituent Position: The 5-chloro group in the target compound distinguishes it from clomazone and broclozone, which lack substituents at this position. This may alter binding affinity to acetolactate synthase (ALS), a common herbicide target .
Efficacy and Applications :
- Clomazone and Bixlozone are commercially successful due to their broad-spectrum activity against grasses and broadleaf weeds .
- Broclozone’s dual halogenation (bromo and chloro) suggests synergistic effects, though field data are absent in the evidence .
Environmental Behavior :
- Soil adsorption coefficients (Koc) for clomazone range from 300–600 mL/g, while brominated analogs may exceed 800 mL/g due to higher hydrophobicity .
- The 5-chloro substituent in the target compound could increase persistence in anaerobic environments, a trait observed in structurally related triazoles .
Biological Activity
2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one is an organic compound with notable structural features that include a bromobenzyl group and a chloro substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H13BrClNO2
- Molecular Weight : 318.59 g/mol
- CAS Number : 81778-65-6
Preliminary studies suggest that the biological activity of this compound may involve interactions with specific molecular targets within biological pathways. The bromobenzyl group is hypothesized to facilitate binding to certain enzymes or receptors, potentially leading to the modulation of enzyme activity or inhibition of cellular processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25.9 |
| A549 (Lung) | 28.7 |
| U87 MG (Glioblastoma) | 21.5 |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is a desirable property in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various oxazolidinone derivatives included this compound. The results highlighted its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens.
Case Study 2: Anticancer Screening
In another investigation focused on anticancer properties, researchers evaluated the compound's effects on human leukemia cell lines. The study revealed that at concentrations as low as 10 µM, the compound significantly reduced cell viability and induced apoptosis in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
